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Technical Support Center: Northern Blotting with
DIG-Labeled Probes
Welcome to our technical support center for optimizing digoxigenin (DIG)-labeled probes for

Northern blot analysis. This resource provides troubleshooting guidance and frequently asked

questions (FAQs) to help researchers, scientists, and drug development professionals achieve

high-quality, reproducible results.

Frequently Asked Questions (FAQs)
Q1: What is the recommended concentration range for a DIG-labeled probe in a Northern blot

hybridization?

A1: The optimal concentration of a DIG-labeled probe is crucial for achieving a strong signal

with low background. For RNA probes, a concentration of 50-100 ng/mL in the hybridization

buffer is generally recommended.[1][2] DNA probes, which may produce weaker signals and

higher background compared to RNA probes, are typically used at a concentration of 25 ng/mL.

[2] For small RNA detection using DIG-labeled oligonucleotide probes containing locked nucleic

acids (LNA), concentrations between 0.2 nM and 2 nM have been shown to be effective, with

higher concentrations improving the detection of low-abundance RNAs.[3]

Q2: How does probe concentration affect the signal and background on my Northern blot?
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A2: Probe concentration directly impacts the signal-to-noise ratio. Insufficient probe

concentration will result in a weak or undetectable signal. Conversely, an excessively high

probe concentration can lead to high background, making it difficult to discern the specific

signal.[2][3] For instance, using 10 µg of a DIG-labeled RNA probe can lead to such a strong

signal that even brief exposures result in high background.[4][5] It is important to empirically

determine the optimal concentration for your specific probe and target.

Q3: Should I use a DNA or an RNA probe for my Northern blot?

A3: For detecting mRNA, DIG-labeled RNA probes (riboprobes) are generally recommended

over DNA probes.[1] RNA probes tend to provide stronger signals and less non-specific

hybridization, especially for detecting rare transcripts.[1][2][6] DNA probes are often suitable for

detecting abundant mRNAs, such as housekeeping genes.[1]

Q4: How can I assess the quality and sensitivity of my DIG-labeled probe before performing a

Northern blot?

A4: A dot blot assay is a highly recommended quality control step to determine the sensitivity of

your DIG-labeled probe before using it in a Northern blot.[4][5][7] This involves spotting serial

dilutions of your probe onto a nylon membrane and performing the chemiluminescent

detection. This allows you to verify the labeling efficiency and estimate the lowest detectable

probe concentration.[4][5]
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Problem Possible Cause Recommended Solution

Weak or No Signal

Suboptimal Probe

Concentration: The

concentration of your DIG-

labeled probe in the

hybridization buffer may be too

low.

- Increase the probe

concentration. For RNA

probes, try a concentration

between 50-100 ng/mL.[1][2] -

For DNA probes, a

concentration of 25 ng/mL is a

good starting point.[2] - For

LNA-based probes for small

RNAs, consider increasing the

concentration up to 2 nM for

difficult-to-detect targets.[3]

Inefficient Probe Labeling: The

DIG-labeling reaction may not

have worked efficiently,

resulting in a low specific

activity probe.

- Verify the labeling efficiency

using a dot blot with serial

dilutions of the labeled probe.

[4][5] - Ensure the quality of

the template DNA/RNA and

the reagents used for in vitro

transcription or PCR labeling.

Low Abundance of Target

RNA: The target mRNA you

are trying to detect may be

expressed at very low levels in

your sample.

- Increase the amount of total

RNA loaded on the gel, up to

10-30 µg.[8][9] However, be

aware that loading more than 1

µg of total RNA with a highly

sensitive RNA probe can lead

to "white bands" due to a

blocking effect.[1] - Consider

using poly(A)+ selected RNA

to enrich for your target mRNA.

High Background Excessive Probe

Concentration: Using too much

probe is a common cause of

high background.

- Decrease the probe

concentration. If you are using

a high concentration, try

reducing it by half or more.[2]

[3] - For RNA probes,

concentrations above 100
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ng/mL can increase

background.[2]

Inadequate Washing Steps:

Insufficiently stringent or brief

washing steps after

hybridization can leave non-

specifically bound probe on the

membrane.

- Increase the duration and/or

stringency of the post-

hybridization washes.[10][11]

Using a higher temperature or

a lower salt concentration

(e.g., 0.1x SSC) in the wash

buffers can help.[3]

Suboptimal Hybridization

Buffer: The composition of the

hybridization buffer can

influence non-specific binding.

- Use a commercially available,

optimized hybridization buffer

such as DIG Easy Hyb.[8][9]

"White Bands" on the Film

Too Much Target RNA: When

using highly sensitive DIG-

labeled RNA probes, loading

too much total RNA (e.g., >1

µg) can lead to a "blocking

effect" where the signal

appears as a white band on a

dark background.

- Reduce the amount of total

RNA loaded per lane. For RNA

probes, a maximum of 1 µg of

total RNA is recommended.[1]

Quantitative Data Summary
The following table summarizes recommended starting concentrations for different types of

DIG-labeled probes in Northern blot hybridization. The optimal concentration may need to be

determined empirically.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://pubmed.ncbi.nlm.nih.gov/9159199/
https://www.protocol-online.org/biology-forums/posts/28153.html
https://www.researchgate.net/post/How_to_avoid_background_perhaps_non-specific_band_in_Northern_blotting
https://pmc.ncbi.nlm.nih.gov/articles/PMC2853138/
https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/marketing/global/documents/368/752/dig-system-sensitivity-and-specificity-iris.pdf
https://www.merckmillipore.com/INTERSHOP/web/WFS/Merck-JP-Site/ja_JP/-/JPY/ShowDocument-Pronet?id=201708.114
https://www.sigmaaldrich.com/SG/en/technical-documents/protocol/genomics/nucleic-acid-labeling-and-detection/dig-northern-starter-kit
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b194527?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Probe Type

Recommended
Concentration in
Hybridization
Buffer

Target RNA Reference(s)

RNA Probe 50 - 100 ng/mL mRNA [1][2]

DNA Probe 25 ng/mL
Abundant mRNA (e.g.,

housekeeping genes)
[2]

LNA-based

Oligonucleotide Probe
0.2 - 2 nM

Small RNAs (e.g.,

miRNAs)
[3]

Experimental Protocols
Protocol: Optimization of DIG-Labeled RNA Probe
Concentration
This protocol outlines the steps to determine the optimal concentration of a DIG-labeled RNA

probe for Northern blot analysis.

1. Probe Labeling and Purification:

Synthesize the DIG-labeled RNA probe using an in vitro transcription kit (e.g., DIG Northern

Starter Kit).[1][12]

Follow the manufacturer's instructions for the labeling reaction.

Purify the labeled probe to remove unincorporated nucleotides.

2. Dot Blot for Probe Sensitivity Assessment:

Prepare a series of dilutions of your purified DIG-labeled probe (e.g., 100 pg, 10 pg, 1 pg,

0.1 pg).

Spot 1 µL of each dilution onto a positively charged nylon membrane.

UV crosslink the probe to the membrane.
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Proceed with the standard chemiluminescent detection protocol (blocking, antibody

incubation, washing, and substrate addition).

Expose to X-ray film or an imaging system to determine the lowest detectable amount of

your probe. A sensitive probe should allow detection in the picogram to femtogram range.[4]

[5]

3. Northern Blot Hybridization with Varying Probe Concentrations:

Prepare identical Northern blots with your target RNA.

Prehybridize the membranes in DIG Easy Hyb solution for at least 30 minutes at the

appropriate temperature (e.g., 68°C for high-stringency hybridization).[12]

Prepare separate hybridization solutions containing different concentrations of your DIG-

labeled probe (e.g., 25 ng/mL, 50 ng/mL, 100 ng/mL, and 200 ng/mL).

Denature the probe by heating at 65-95°C for 5 minutes and then quickly chilling on ice

before adding it to the hybridization buffer.[12]

Hybridize the blots overnight with the different probe concentrations.

Perform post-hybridization washes with increasing stringency (e.g., 2x SSC, 0.1% SDS at

room temperature, followed by 0.1x SSC, 0.1% SDS at 68°C).[3]

Proceed with the chemiluminescent detection as in the dot blot procedure.

4. Analysis and Optimization:

Compare the signal intensity and background levels on the blots hybridized with different

probe concentrations.

Select the concentration that provides the best signal-to-noise ratio for your specific target.
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Caption: Workflow for Northern Blotting with DIG-Labeled Probes.
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Caption: Troubleshooting Logic for Common Northern Blot Issues.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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